molecular formula C12H11NO B13322364 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B13322364
M. Wt: 185.22 g/mol
InChI Key: CDKJWNCSKKVSNY-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a 3-methylphenyl group attached to the pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways involved vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring and a 3-methylphenyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-6-5-11(8-14)13-12/h2-8,13H,1H3

InChI Key

CDKJWNCSKKVSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(N2)C=O

Origin of Product

United States

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